Iothalamic acid I-131

Description

Historical Trajectory of Iodinated Contrast Agents as Research Tools

The journey of iodinated contrast agents began shortly after the discovery of X-rays in 1895. researchgate.net Early research focused on opacifying the digestive tract using simple, dense materials like bismuth and barium sulfate. jcpres.commpijournal.org The true revolution in visualizing other internal structures, however, came with the introduction of iodine-based compounds. researchgate.netnumberanalytics.com These agents offered improved image quality and lower toxicity compared to their predecessors. researchgate.net

The 1920s saw the first uses of iodinated substances for radiological exploration, with the iodinated oil Lipiodol® being used to visualize the spinal subarachnoid space in 1921. jcpres.comjcpres.com This was followed by the development of the first water-soluble iodinated organic contrast agents, such as Uroselectan A®, in 1929. jcpres.com A pivotal moment occurred in 1953 with the marketing of diatrizoate, a water-soluble tri-iodinated compound derived from triiodobenzoic acid. jcpres.comjcpres.com This marked the beginning of the era of high-osmolar contrast media (HOCM), which significantly advanced cardiovascular and urological exploration. jcpres.com Subsequent research and development led to the creation of low-osmolarity contrast media (LOCM), which became the standard for many intravascular procedures by the mid-1990s. mpijournal.orgsciopen.com This continuous evolution has been driven by the dual goals of improving image contrast and enhancing the specificity of diagnostic and research applications. numberanalytics.comsciopen.com

Evolution of Iothalamic Acid as a Specific Research Probe

Iothalamic acid, a water-soluble, tri-iodinated contrast agent, emerged from the wave of innovation in the 1950s and 1960s. jcpres.comnih.gov It was developed as part of the family of high-osmolar, ionic contrast media. jcpres.com While initially created for radiographic imaging, its chemical properties made it an excellent candidate for other biomedical applications. nih.gov A key breakthrough was the recognition of its utility as an exogenous filtration marker for determining glomerular filtration rate (GFR), a critical measure of kidney function. researchgate.netresearchgate.net

For a long time, inulin (B196767) clearance was considered the gold standard for measuring GFR. researchgate.net However, the procedure is complex and impractical for routine use. researchgate.net Researchers sought more convenient alternatives, and iothalamic acid proved to be a reliable option. researchgate.net When labeled with a gamma-emitting radioisotope like Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I), it becomes a powerful research probe. researchgate.net The radioactive tag allows for the precise tracking and measurement of the compound in plasma and urine, enabling accurate GFR calculations. nih.govnih.gov

The use of radio-labeled iothalamate, such as Iothalamic Acid I-131, allows for what is known as a "measured GFR" (mGFR), which is considered more accurate than estimations based on endogenous markers like creatinine, especially in early-stage renal dysfunction or in specific populations like potential kidney donors. researchgate.netnih.govmedibeacon.com Research studies have repeatedly validated the urinary clearance of iothalamate as one of the most accurate methods for measuring GFR, comparable to the inulin clearance reference method. researchgate.net This has established this compound and its isotopic counterpart, ¹²⁵I-iothalamate, as indispensable tools in clinical trials and physiological studies focused on kidney disease and hypertension. nih.govnih.gov

Research Findings on GFR Measurement Markers

The following table summarizes findings from comparative studies on different markers used to measure Glomerular Filtration Rate (GFR).

| Marker | Method | Findings | Citation |

| Inulin | Renal Clearance | Considered the gold standard reference method for GFR measurement, but the procedure is costly and impractical for routine application. | researchgate.net |

| Iothalamate | Urinary Clearance | A systematic review concluded that this is one of the most accurate methods for measuring GFR. | researchgate.net |

| Iothalamate | Plasma Clearance | Evidence to determine the accuracy of plasma iothalamate clearance was found to be insufficient in one systematic review. | researchgate.net |

| Creatinine | Endogenous Clearance | Considered an inaccurate method for GFR measurement due to factors like tubular secretion, leading to overestimation of GFR in patients with renal failure. | researchgate.netresearchgate.net |

| ¹²⁵I-iothalamate | Renal Clearance | Used as a reference GFR measurement in major clinical trials like the African American Study of Kidney Disease and Hypertension (AASK). | nih.gov |

| ¹²⁵I-iothalamate & ¹³¹I-hippuran | Simultaneous Infusion | A method using concomitant ¹³¹I-hippuran clearance to correct for inaccurate urine collection significantly improves the precision of GFR slope measurements compared to the standard method. | nih.gov |

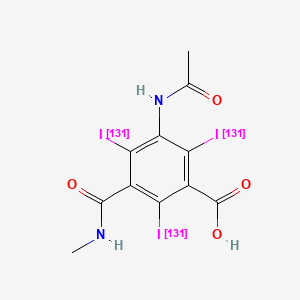

Structure

2D Structure

3D Structure

Properties

CAS No. |

761353-51-9 |

|---|---|

Molecular Formula |

C11H9I3N2O4 |

Molecular Weight |

625.92 g/mol |

IUPAC Name |

3-acetamido-2,4,6-tris(131I)(iodanyl)-5-(methylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i12+4,13+4,14+4 |

InChI Key |

UXIGWFXRQKWHHA-LPJQMLIDSA-N |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)O)[131I])C(=O)NC)[131I] |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |

Origin of Product |

United States |

Radiochemical Synthesis and Production Methodologies of Iothalamic Acid I 131

Fundamental Principles of Iodine-131 Production for Radiopharmaceutical Labeling

The utility of Iothalamic acid I-131 is fundamentally dependent on the availability of the Iodine-131 (I-131) radionuclide. This radioisotope is primarily produced in nuclear reactors through two principal pathways: the fission of uranium and the neutron activation of tellurium. news-medical.net

Iodine-131 is a major fission product of uranium-235 (B1209698) (U-235), accounting for nearly 3% of the total products from this nuclear reaction. wikipedia.org When U-235 undergoes fission, it splits into various lighter nuclei, with the mass distribution of these fission fragments peaking in two regions. The decay of neutron-rich fission products in the mass number range of 131, such as Tin-131, Antimony-131, and Tellurium-131, ultimately leads to the formation of I-131. stackexchange.com Due to the high yield and the short half-lives of other iodine isotopes with a mass greater than 131, I-131 can be readily isolated in a pure form. news-medical.netnih.gov The process typically involves irradiating a U-235 target and then allowing a day for short-lived products to decay before chemically separating the I-131. news-medical.net

Alternatively, and more commonly for dedicated medical isotope production, I-131 is generated through the neutron irradiation of a natural tellurium target. wikipedia.org The most relevant reaction involves the heaviest naturally occurring tellurium isotope, Tellurium-130 (¹³⁰Te), which constitutes about 34% of natural tellurium. wikipedia.org When ¹³⁰Te absorbs a neutron, it becomes Tellurium-131 (¹³¹Te). ¹³¹Te then undergoes beta decay with a half-life of 25 minutes to produce I-131. wikipedia.orgquora.com The target material for this process can be either metallic tellurium or tellurium dioxide (TeO₂). news-medical.netiaea.org Following irradiation, the I-131 is separated from the tellurium target, often by dry distillation, which takes advantage of iodine's higher vapor pressure. wikipedia.org

| Production Pathway | Starting Material | Nuclear Reaction | Key Advantages |

| Uranium Fission | Uranium-235 (²³⁵U) | ²³⁵U(n,f) → ¹³¹I + other fission products | High yield, readily available from reactor operations |

| Tellurium Activation | Tellurium-130 (¹³⁰Te) | ¹³⁰Te(n,γ) → ¹³¹Te → ¹³¹I + β⁻ | Produces I-131 with high radionuclidic purity |

Iodine-131 has a radioactive half-life of approximately 8.02 days. wikipedia.org It decays primarily through beta minus (β⁻) emission to an excited state of Xenon-131 (¹³¹Xe), which then promptly de-excites to a stable state by emitting gamma (γ) radiation. lnhb.frresearchgate.netresearchgate.net This dual emission is crucial for its application; the beta particles are responsible for therapeutic effects, while the gamma rays can be used for imaging.

The primary decay pathway, occurring in about 89.6% of decays, involves the emission of a beta particle with a maximum energy of 606 keV, followed by a principal gamma ray of 364 keV (with an abundance of 81.5%). researchgate.net The beta particles have a short tissue penetration range of 0.6 to 2 mm, localizing their effect. wikipedia.orgkhanacademy.org

Iodine-131 Decay Characteristics

| Property | Value |

|---|---|

| Half-life | 8.0233 (19) days lnhb.fr |

| Decay Mode | Beta Minus (β⁻) lnhb.frresearchgate.net |

| Primary β⁻ Energy (Max) | 606.3 (6) keV lnhb.frresearchgate.net |

| Primary γ Energy | 364.489 (5) keV lnhb.frresearchgate.net |

| Decay Product | Xenon-131 (¹³¹Xe) researchgate.net |

Principal Beta (β⁻) Emissions of Iodine-131 lnhb.fr

| Energy (keV) | Probability (%) | Nature |

|---|---|---|

| 247.9 (6) | 2.130 (21) | Allowed |

| 333.8 (6) | 7.20 (7) | Allowed |

Principal Gamma (γ) Emissions of Iodine-131 lnhb.fr

| Energy (keV) | Photon Intensity (per 100 disintegrations) |

|---|---|

| 80.185 (2) | 2.607 (35) |

| 284.305 (5) | 6.14 (6) |

| 364.489 (5) | 81.2 (5) |

| 636.989 (8) | 7.17 |

Advanced Radiochemical Synthesis Techniques for this compound

The attachment of the I-131 atom to the iothalamic acid molecule is achieved through specific radiochemical synthesis methods. The most common approaches involve electrophilic substitution and isotope exchange reactions. pharmacylibrary.com

Electrophilic aromatic substitution is a widely used method for radioiodination. nih.gov This technique involves substituting a hydrogen atom on an aromatic ring with an electrophilic form of iodine (I⁺). pharmacylibrary.com In the context of iothalamic acid, which contains an activated aromatic ring, this method is particularly effective. The reaction is facilitated by an oxidizing agent which converts the radioiodide (¹³¹I⁻), typically supplied in a dilute sodium hydroxide (B78521) solution, into a reactive electrophilic species, such as hypoiodous acid (HOI) or a hydrated iodine complex (H₂OI⁺). news-medical.netpharmacylibrary.com

Common oxidizing agents used in these protocols include:

Chloramine-T: Effective at a neutral pH (~7), it is a popular choice for radioiodination. nih.gov

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A mild oxidizing agent that can be coated onto the reaction vessel, simplifying purification.

Peracetic acid: Can be effective for sensitive substrates where other agents might cause degradation. nih.gov

The general mechanism involves the attack of the electron-rich aromatic ring of the iothalamic acid precursor on the electrophilic ¹³¹I⁺ species, leading to the formation of I-131 labeled iothalamic acid.

Isotope exchange is another key technique for preparing radioiodinated compounds, including this compound. pharmacylibrary.comnih.gov In this method, a non-radioactive iodine atom already present on the iothalamic acid molecule is swapped with a radioactive I-131 atom from a solution of radioiodide. nih.gov

This reaction is typically performed at elevated temperatures to facilitate the exchange. The process can be represented as: Iothalamic Acid-I + ¹³¹I⁻ ⇌ Iothalamic Acid-¹³¹I + I⁻

A key advantage of this method is that the chemical structure of the final product is identical to the starting material, merely with a radioactive isotope incorporated. This can simplify purification and quality control. A modified isotope-exchange method for preparing [¹²⁵I]sodium iothalamate has been described, which uses iothalamic acid as the starting material to expedite the radiolabeling process. nih.gov

Achieving a high radiochemical yield and purity is critical in the synthesis of any radiopharmaceutical. Several factors must be carefully controlled and optimized:

pH: The pH of the reaction medium is crucial, especially in electrophilic substitution. For instance, using Chloramine-T is most effective around pH 7, while strongly basic conditions can convert the desired iodide into unreactive iodate (B108269) (IO₃⁻). nih.gov

Concentration of Reactants: The amounts of the iothalamic acid precursor, the radioiodide, and the oxidizing agent must be optimized to maximize the labeling efficiency. diva-portal.org

Reaction Time and Temperature: The duration of the reaction and the temperature at which it is conducted influence the yield. Isotope exchange reactions, for example, often require heating to proceed at a reasonable rate. osti.gov Studies on other radioiodinated molecules have shown that increasing reaction time can improve the radiochemical yield up to a certain point. diva-portal.org

Order of Reagent Addition: The sequence in which the reagents are mixed can significantly impact the final yield. Generally, the molecule to be labeled is mixed with a buffer, followed by the addition of the radioiodide and then the iodinating agent. pharmacylibrary.com

Purity of Reagents: The chemical and radiochemical purity of the starting I-131 is paramount. It is typically supplied in a dilute sodium hydroxide solution, sometimes with a reducing agent to maintain it in the iodide form. news-medical.netnih.gov

By systematically adjusting these parameters, the synthesis of this compound can be optimized to produce a high-purity product suitable for its intended applications.

Separation and Purification Strategies for I-131 Labeled Compounds

The separation and purification of I-131 labeled compounds are critical steps to ensure that the final product is free from unreacted radioiodine and other impurities. These processes are essential for the safety and efficacy of the radiopharmaceutical.

Adsorption and Desorption Techniques

Adsorption techniques are widely employed to capture and separate radioactive iodine from various media. rsc.org These processes utilize porous solid materials that bind the radioiodine, allowing it to be separated from the solution. rsc.org The effectiveness of these adsorbents is a key factor in the purification process.

One common method involves the use of silver-impregnated alumina (B75360) (Ag/Al2O3). This material has demonstrated good decontamination factors for radioactive iodine, even at high temperatures. researchgate.net Another approach uses aluminum oxide impregnated with silver nitrate (B79036) as a sorbent. In this adsorption-chromatography method, the I-131 radionuclide is sorbed onto the material in an alkaline medium. iejrd.com

Desorption, the process of releasing the captured I-131, is then carried out to recover the purified radioisotope. For instance, after adsorption on an anion exchanger like Dowex21K, I-131 can be re-extracted or desorbed into a liquid phase. researchgate.net A solution of 5 mM tetra-butyl ammonium (B1175870) bromide (TBAB) in ethyl acetate (B1210297) has been shown to be a suitable liquid phase for this purpose, achieving a high separation yield. researchgate.net The choice of desorbing agent is crucial for efficient recovery of the radioiodine.

Table 1: Adsorption and Desorption Parameters for I-131

| Technique | Adsorbent Material | Desorption Agent | Key Finding |

|---|---|---|---|

| Adsorption Chromatography | Aluminum oxide with silver nitrate | Solutions of Na2S and Na2S2O3 | Effective sorption of I-131 in an alkaline medium. iejrd.com |

| Anion Exchange | Dowex21K | 5 mM TBAB in ethyl acetate | Achieved a separation yield of 98% for I-131. researchgate.net |

Chromatographic Separation Methods for Radioiodine

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. journalagent.com In the context of radioiodine, methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable. researchgate.net

HPLC is frequently used to separate the desired radio-labeled product from unlabeled starting materials and other impurities. nih.gov For example, a reversed-phase isocratic HPLC system can enable the rapid separation and quality control testing of I-131 labeled compounds. researchgate.net This method is valued for its sensitivity, reproducibility, and speed. researchgate.net

Column chromatography using materials like alumina has also been proven effective for separating different iodine species, such as iodide (I⁻) and iodate (IO₃⁻). akjournals.com By percolating a sample through a column packed with alumina, iodide can pass through while iodate is retained, allowing for a clear separation of the two species. akjournals.com

Radiochemical and Radionuclide Purity Assessment of I-131 Preparations

Ensuring the purity of I-131 preparations is paramount. This involves assessing both the radiochemical purity (the proportion of the radionuclide in the desired chemical form) and the radionuclide purity (the proportion of the total radioactivity that is in the form of the desired radionuclide). iaea.org

Paper Chromatography for Radiochemical Purity Evaluation

Paper chromatography is a straightforward and effective method for evaluating the radiochemical purity of I-131 preparations. scispace.com This technique separates different chemical species based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent). scispace.com

In this method, a spot of the I-131 sample is applied to a strip of chromatography paper. The paper is then placed in a developing chamber with a solvent system, such as a mixture of ethanol (B145695) and water. scispace.com As the solvent moves up the paper, it carries the different chemical forms of iodine at different rates. The distribution of radioactivity on the chromatogram is then analyzed to determine the percentage of I-131 in the form of iodide versus impurities like iodate. mdpi.com

The position of each species is characterized by its Retention factor (Rf), which is the ratio of the distance traveled by the species to the distance traveled by the solvent front. scispace.com For example, in one system, the I-131 iodide band may have an Rf of 0.84, while the iodate impurity has an Rf between 0.50 and 0.55. mdpi.com

Table 2: Example Rf Values in Radiochemical Purity Testing of Sodium Iodide I-131

| Chemical Species | Typical Retention Factor (Rf) | Significance |

|---|---|---|

| Iodide (I⁻) [¹³¹I] | 0.84 | Desired radiochemical form. mdpi.com |

Gamma-Ray Spectrometry Utilizing Ultrapure Germanium Detectors for Radionuclide Purity

Gamma-ray spectrometry is the primary method for determining the radionuclide purity of a sample. lablogic.com This technique identifies and quantifies gamma-emitting radionuclides by measuring the energy of their emitted gamma rays. researchgate.net

High-Purity Germanium (HPGe) detectors are considered the gold standard for these measurements due to their excellent energy resolution. lablogic.comfundamentaljournals.com This high resolution allows for the clear distinction between gamma rays of very similar energies, enabling the identification of even small amounts of radionuclide impurities. fundamentaljournals.com

The HPGe detector measures the gamma rays emitted from the I-131 sample, producing a spectrum that plots gamma-ray energy versus counts. researchgate.net The primary gamma-ray energy for I-131 is 364 keV. pharmacylibrary.com The presence of peaks at other energies would indicate the presence of other gamma-emitting radionuclides. The analysis of this spectrum allows for a precise determination of the radionuclide purity of the I-131 preparation. nist.gov This method is crucial for confirming that the preparation is free from other radioactive isotopes that could contribute to unnecessary radiation dose or interfere with the intended application. cdc.gov

Analytical Quantification and Characterization Techniques for Iothalamic Acid and Its Isotopologues in Research

Liquid Chromatography-Based Methodologies for Iothalamate Quantification

Liquid chromatography has emerged as a robust and widely adopted technique for the precise quantification of iothalamate in various biological samples. This methodology is central to research applications, particularly in pharmacokinetic and renal clearance studies. Its adaptability allows for the use of different detection methods, each with specific advantages in terms of sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Iothalamate Determination

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical method for the quantification of iothalamate, offering superior sensitivity and specificity compared to other techniques. nih.gov This is particularly crucial when analyzing complex biological matrices such as plasma, serum, and urine. nih.govnih.gov The high selectivity of LC-MS/MS minimizes the likelihood of interference from endogenous matrix components, ensuring accurate and reliable measurement of the target analyte. nih.gov

The development of a reliable LC-MS/MS method for iothalamate quantification involves a systematic process of optimizing sample preparation, chromatographic separation, and mass spectrometric detection. nih.govresearchgate.net A common approach for sample preparation in biological matrices like plasma and urine is protein precipitation, often using solvents like methanol (B129727) or acetonitrile, followed by centrifugation to remove solid debris. nih.govnih.govnih.gov For urine samples, a simple dilution or a quick-spin filtration approach may also be employed. nih.gov

Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. nih.govnih.gov The mobile phase often consists of a gradient mixture of an aqueous component (like water with a modifier such as formic acid or sodium phosphate) and an organic solvent (such as methanol). nih.govnih.govresearchgate.net This setup facilitates the efficient separation of iothalamate from other matrix components within a short analytical run time, often around 5 to 6.5 minutes. nih.govnih.gov

Detection is performed using a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.govnih.gov Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for iothalamate are monitored. nih.govnih.gov For instance, transitions such as m/z 614.8→487.0 and 614.8→456.0 have been utilized. nih.gov The use of a stable-isotope labeled internal standard is a common practice to ensure accuracy and correct for any variability during the analytical process. nih.gov

Validation of the developed method is a critical step to ensure its reliability and reproducibility. mdpi.com Key validation parameters include linearity, precision, accuracy, recovery, and the lower limit of quantification (LLOQ). nih.govnih.gov For iothalamate, LC-MS/MS methods have demonstrated excellent linearity over a range of concentrations. nih.govresearchgate.net Intra- and inter-assay variations are typically below 9-15%, indicating high precision. nih.govnih.gov Recovery of iothalamate from plasma and urine samples has been reported to be in the range of 90% to 110%. nih.govnih.gov The LLOQ can reach as low as 0.500 ng/mL in serum and 18.75 ng/mL in plasma, showcasing the high sensitivity of the method. nih.govnih.gov

Table 1: LC-MS/MS Method Parameters for Iothalamate Quantification

| Parameter | Details | Source |

|---|---|---|

| Biological Matrix | Plasma, Urine, Serum | nih.govnih.gov |

| Sample Preparation | Protein precipitation (Methanol/Acetonitrile), Dilution, Filtration | nih.govnih.govnih.gov |

| Chromatography | Reversed-phase (C18 column) | nih.govnih.gov |

| Mobile Phase | Water/Methanol gradient | nih.govnih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.govnih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Internal Standard | Iohexol (B1672079), Stable-isotope labeled standards | nih.govnih.gov |

| Run Time | ~5 - 6.5 minutes | nih.govnih.gov |

| LLOQ (Plasma) | 18.75 ng/mL | nih.gov |

| LLOQ (Serum) | 0.500 ng/mL | nih.gov |

| Precision (%CV) | <9% to <15% | nih.govnih.gov |

| Recovery | 90% - 110% | nih.govnih.gov |

A significant advantage of LC-MS/MS is its ability to mitigate the impact of interfering substances, a phenomenon often referred to as matrix effect. myadlm.orgchromatographyonline.com Matrix effects, caused by co-eluting endogenous components from the sample, can lead to ion suppression or enhancement, thereby affecting the accuracy of quantification. nih.govrsc.org

Several strategies are employed during method development to minimize these effects. The primary strategy is the chromatographic separation itself, which aims to resolve iothalamate from potentially interfering compounds. myadlm.org Optimizing the liquid chromatography gradient profile is a key step in this process. myadlm.org

Furthermore, the high selectivity of tandem mass spectrometry, specifically the use of MRM, significantly reduces the impact of interferences. nih.gov By monitoring a specific precursor ion and its characteristic product ions, the method can distinguish the analyte from other molecules, even if they have the same mass-to-charge ratio as the precursor ion. myadlm.org

The use of an appropriate internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, is considered the gold standard for compensating for matrix effects. myadlm.orgnih.gov Since a SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, it provides a reliable means to correct the final quantitative result. myadlm.org Research has shown that LC-MS/MS methods for iothalamate can successfully circumvent issues with interfering substances that sometimes affect other analytical techniques like capillary electrophoresis. nih.gov

Effective sample preparation is another crucial element. Techniques like protein precipitation or more advanced solid-phase extraction (SPE) help to remove a significant portion of the matrix components before the sample is injected into the LC-MS/MS system. myadlm.org

Table 2: Approaches to Mitigate Interference in LC-MS/MS

| Strategy | Description | Source |

|---|---|---|

| Chromatographic Separation | Optimizing the LC method to separate the analyte from matrix components. | myadlm.org |

| Selective Sample Preparation | Using techniques like protein precipitation or SPE to clean up the sample. | myadlm.org |

| Tandem Mass Spectrometry (MS/MS) | Utilizing specific MRM transitions to selectively detect the analyte. | nih.gov |

| Stable Isotope-Labeled Internal Standards | Co-eluting with the analyte to compensate for matrix-induced signal variations. | myadlm.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection for Iothalamic Acid Analysis

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a reliable and more accessible alternative for the quantification of iothalamic acid. nih.govnih.gov While generally less sensitive than LC-MS/MS, HPLC-UV provides sufficient accuracy and precision for many research applications. nih.gov

A typical HPLC-UV method for iothalamic acid involves a C18 reverse-phase column for separation. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer, such as sodium phosphate (B84403) or trifluoroacetic acid in water, and an organic modifier like methanol. nih.govnih.gov The components are separated at a constant flow rate, typically around 1.0 or 1.2 mL/min. nih.govnih.gov

Detection is achieved by monitoring the UV absorbance of the column eluent at a specific wavelength where iothalamic acid absorbs strongly, such as 254 nm. nih.govresearchgate.net The linearity of the response is established by creating a calibration curve from standards of known concentrations. nih.gov

Validation studies for HPLC-UV methods have demonstrated good performance. For instance, in human plasma and urine, linearity has been established in ranges of 1-150 µg/mL and 25-1500 µg/mL, respectively. nih.gov The lower limits of detection are reported to be around 0.5 µg/mL for both matrices. nih.gov The precision and accuracy of these methods are generally within 15%, meeting regulatory guidelines for bioanalytical method validation. nih.gov

Table 3: HPLC-UV Method Parameters for Iothalamic Acid Analysis

| Parameter | Details | Source |

|---|---|---|

| Stationary Phase | C18 Reverse Phase Column | nih.govnih.gov |

| Mobile Phase | Methanol and aqueous buffer (e.g., Sodium Phosphate, TFA) | nih.govnih.gov |

| Flow Rate | 1.0 - 1.2 mL/min | nih.govnih.gov |

| Detection | UV at 254 nm | nih.govresearchgate.net |

| Linear Range (Plasma) | 1 - 150 µg/mL | nih.gov |

| Linear Range (Urine) | 25 - 1500 µg/mL | nih.gov |

| Precision & Accuracy | Within 15% | nih.gov |

Electrophoretic Techniques in Analytical Research

Electrophoretic techniques provide an alternative approach to chromatographic methods for the analysis of charged species like iothalamate. These methods separate molecules based on their migration in an electric field, offering a different selectivity mechanism.

Capillary Electrophoresis (CE-UV) for Iothalamate Analysis

Capillary Electrophoresis (CE) with UV detection is a recognized technique for the analysis of iothalamate in biological fluids. nih.govnih.gov It is valued for being a fast, straightforward, and highly reproducible method. nih.gov In CE, separation occurs within a narrow-bore fused-silica capillary filled with an electrolyte solution under the influence of a high voltage.

The utility of CE for iothalamate analysis has been demonstrated in research, particularly in renal micropuncture studies where sample volumes are extremely small. nih.gov The technique has proven capable of detecting changes in iothalamate concentrations in nanoliter-scale samples of renal tubular fluid. nih.gov

Comparisons between CE-UV and LC-MS/MS have been conducted. nih.govnih.gov While CE is a suitable method, it can be more susceptible to interferences from substances within the biological matrix compared to LC-MS/MS. nih.gov In some cases, interfering substances prevented the accurate quantification of iothalamate by CE-UV, whereas the same samples could be successfully analyzed by LC-MS/MS. nih.gov Despite this, the results from CE and LC-MS/MS methods for determining renal clearance have shown strong linear correlations, indicating that CE is a valid analytical tool for this purpose. nih.gov

Advanced Spectrometric Approaches for Tracer Detection in Research Models

Advanced spectrometric techniques are crucial for the sensitive and specific detection of iothalamic acid and its isotopologues in complex biological and environmental research models. These methods enable researchers to track the fate and distribution of these compounds with high precision.

Quantitative Mass Spectrometry Imaging (Q-MSI) in Mimetic Tissue Models

Quantitative Mass Spectrometry Imaging (Q-MSI) is a powerful technique that allows for the visualization and quantification of the spatial distribution of molecules directly in tissue sections. While specific applications of Q-MSI for Iothalamic acid I-131 are not extensively documented in publicly available literature, the methodology is well-suited for such analyses. In research settings, mimetic tissue models, or tissue phantoms, are often employed to develop and validate Q-MSI methods before application to biological samples.

These models are typically created by homogenizing animal tissues (e.g., brain, liver, or kidney) to eliminate biological heterogeneity and then spiking the homogenate with known concentrations of the analyte of interest, in this case, this compound. This approach allows for the creation of calibration standards within a matrix that closely resembles the physicochemical properties of real tissue.

The process for Q-MSI in mimetic tissue models generally involves the following steps:

Preparation of Mimetic Tissue Standards: A base tissue homogenate is prepared. Serial dilutions of this compound are then added to aliquots of the homogenate to create a range of known concentrations.

Sample Preparation for MSI: The spiked homogenates are then typically embedded in a medium like gelatin and sectioned into thin slices using a cryostat. These sections are mounted onto conductive slides for analysis.

Matrix Application: A suitable matrix compound is applied to the tissue section, often via automated spraying devices, to facilitate the desorption and ionization of the analyte.

MSI Data Acquisition: The sample is then introduced into a mass spectrometer, typically a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or a similar imaging-capable instrument. The instrument rasters across the sample surface, acquiring a mass spectrum at each pixel.

Data Analysis and Quantification: The intensity of the ion corresponding to this compound is measured for each pixel. A calibration curve is generated by plotting the ion intensity against the known concentrations in the mimetic tissue standards. This curve is then used to determine the concentration of this compound in unknown samples based on the measured ion intensity.

Challenges in Q-MSI include matrix effects, where the ionization efficiency of the analyte can be suppressed or enhanced by other molecules in the sample. The use of isotopically labeled internal standards and careful validation with mimetic tissue models are crucial for mitigating these effects and achieving accurate quantification.

Methodological Considerations for Trace Analysis of Iodinated Compounds in Aqueous Environmental Matrices

The detection and quantification of trace levels of iodinated compounds like iothalamic acid in environmental water samples present analytical challenges due to their low concentrations and the complexity of the matrices. Various methodologies have been developed to address these challenges, often involving a combination of sample preparation and advanced analytical instrumentation.

Solid Phase Extraction and Derivatization Procedures

Solid Phase Extraction (SPE): SPE is a widely used technique for the pre-concentration and clean-up of analytes from aqueous samples. For iodinated contrast media, various SPE sorbents have been utilized, with Oasis HLB (Hydrophilic-Lipophilic Balanced) being a common choice due to its good retention of polar compounds. The general procedure involves conditioning the SPE cartridge, loading the water sample, washing away interferences, and eluting the concentrated analytes with a small volume of an organic solvent. This process not only increases the concentration of the target analyte but also removes matrix components that could interfere with subsequent analysis.

Derivatization Procedures: For analysis by Gas Chromatography-Mass Spectrometry (GC/MS), it is often necessary to derivatize polar compounds like iothalamic acid to increase their volatility and thermal stability. Iothalamic acid contains carboxylic acid and amide functional groups that can be targeted for derivatization.

Esterification: The carboxylic acid group can be converted to an ester, most commonly a methyl ester. Reagents such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be used for this purpose. However, diazomethane is highly toxic and explosive, making other methods preferable. Another approach is the use of an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl, BF3).

Silylation: The active hydrogens on the carboxylic acid and amide groups can be replaced with a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without degradation of the analyte.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Once derivatized, iothalamic acid can be analyzed by GC/MS. The gas chromatograph separates the derivatized analyte from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects and identifies the analyte based on its mass-to-charge ratio and fragmentation pattern. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the derivatized iothalamic acid.

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ES/MS/MS)

LC-ES/MS/MS has become the method of choice for the analysis of iothalamic acid in aqueous matrices due to its high sensitivity, selectivity, and ability to analyze polar compounds without derivatization.

The liquid chromatograph separates iothalamic acid from other sample components. The eluent from the LC column is then introduced into the electrospray ionization (ESI) source of the mass spectrometer. ESI generates gas-phase ions from the analyte in the liquid phase. Tandem mass spectrometry (MS/MS) is then used for detection and quantification. In a typical MS/MS experiment, the precursor ion of iothalamic acid is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and reduces background noise, allowing for the quantification of iothalamic acid at very low concentrations (ng/L levels).

A common LC-MS/MS method for iothalamic acid would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to improve ionization.

Below is an interactive data table summarizing typical MRM transitions used for the quantification of iothalamic acid by LC-ES/MS/MS.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 613.8 | 585.8 | 20 |

| 613.8 | 301.9 | 35 |

| 613.8 | 486.8 | 25 |

Degradation Rates and Kinetics of Iodinated Contrast Media in Experimental Systems

Iodinated contrast media (ICM) are designed to be persistent in the human body to allow for medical imaging. This persistence, however, raises concerns about their fate in the environment after excretion. Research has focused on the degradation of ICM, including iothalamic acid, in various experimental systems to understand their environmental persistence and to develop effective treatment technologies.

The degradation of ICM often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the ICM. The rate constant (k) is a key parameter used to describe the speed of the reaction.

Photodegradation: ICM can be degraded by exposure to ultraviolet (UV) light. The rate of photodegradation is influenced by factors such as the wavelength and intensity of the light, the pH of the water, and the presence of other substances that can act as photosensitizers or quenchers.

Advanced Oxidation Processes (AOPs): AOPs are water treatment technologies that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to degrade organic pollutants. Common AOPs include ozonation, UV/H₂O₂, and Fenton processes. These methods have been shown to be effective in degrading ICM.

The following interactive data table provides a summary of reported degradation rate constants for iothalamic acid and other ICM under various experimental conditions.

| Compound | Degradation Process | Experimental Conditions | Rate Constant (k) | Half-life (t½) |

| Iothalamic Acid | Ozonation | pH 7, O₃ dose 5 mg/L | 0.23 min⁻¹ | 3.0 min |

| Iothalamic Acid | UV/H₂O₂ | pH 7, UV fluence 500 mJ/cm², [H₂O₂] 10 mg/L | 0.015 s⁻¹ | 46.2 s |

| Diatrizoate | Photolysis (UV-C) | pH 7 | 0.0012 s⁻¹ | 9.6 min |

| Iopamidol | Ozonation | pH 7, O₃ dose 5 mg/L | 0.18 min⁻¹ | 3.9 min |

| Iohexol | UV/H₂O₂ | pH 7, UV fluence 500 mJ/cm², [H₂O₂] 10 mg/L | 0.011 s⁻¹ | 63.0 s |

Biodegradation: The biodegradation of ICM in conventional wastewater treatment plants is generally low due to their recalcitrant nature. However, under specific conditions and with acclimated microbial populations, some biotransformation of ICM can occur. The degradation pathways often involve the transformation of the side chains of the molecule rather than the complete mineralization of the aromatic ring.

Preclinical and in Vitro Research Applications of Iothalamic Acid I 131

Glomerular Filtration Rate (GFR) Measurement in Experimental Animal Models

The accurate measurement of the Glomerular Filtration Rate (GFR) is fundamental to assessing kidney function in preclinical research. dntb.gov.uaresearchgate.net Iothalamic acid I-131 is utilized as an exogenous filtration marker to determine GFR in various animal models. nih.govnih.gov

The administration of this compound for GFR measurement in research settings can be performed using either a single injection or continuous infusion technique.

The single-injection method involves the intravenous administration of a bolus of this compound. nih.gov Following the injection, serial blood samples are collected over time to determine the rate of plasma clearance of the radiotracer. This method is considered minimally invasive and is suitable for sequential measurements in the same animal to monitor the progression of renal function.

The continuous infusion method aims to achieve a steady-state plasma concentration of this compound. This is typically accomplished through an intra-arterial catheter. nih.gov Once equilibrium is reached, the infusion rate and the plasma concentration are used to calculate the GFR. While this method can provide a very accurate measure of GFR, it is more invasive due to the requirement for arterial catheterization. nih.gov Research in conscious rats has explored the use of continuous intraperitoneal infusion as a less invasive alternative, but it was found to result in incomplete urinary recovery and a significant overestimation of GFR compared to the intra-arterial technique. nih.gov

| Administration Method | Description | Advantages | Disadvantages |

| Single Injection | A single bolus of this compound is administered intravenously, followed by serial blood sampling to measure plasma clearance. nih.gov | Minimally invasive; suitable for repeated measurements. | May be less accurate than continuous infusion in certain research contexts. |

| Continuous Infusion (Intra-arterial) | This compound is infused at a constant rate to achieve a steady-state plasma concentration. nih.gov | Considered a highly accurate method for GFR determination. | Invasive due to the need for arterial catheterization. nih.gov |

| Continuous Infusion (Intraperitoneal) | An alternative infusion method tested in rats. | Less invasive than intra-arterial infusion. | Incomplete urinary recovery leads to overestimation of GFR. nih.gov |

The pharmacokinetic profile of iothalamate is central to its use as a GFR marker. Following intravenous administration, its distribution and elimination are described by a two-compartment model. nih.gov The clearance of iothalamate is closely correlated with renal function. nih.gov In animal models, the rate of elimination from the plasma provides a direct measure of glomerular filtration. The compound is freely filtered by the glomerulus and is not significantly secreted or reabsorbed by the renal tubules, making its clearance an accurate reflection of GFR.

This compound is a valuable tool for evaluating renal function in preclinical animal models of kidney disease. researchgate.net These models are essential for understanding the pathophysiology of renal impairment and for testing the efficacy of potential therapeutic interventions. By providing a reliable method for measuring GFR, this compound allows researchers to quantify the extent of kidney dysfunction and to monitor changes in renal function over the course of a study. For instance, it can be used to assess the impact of induced renal ischemia-reperfusion injury or to track the progression of chronic kidney disease in rodent models. mdpi.com

In Vitro Applications in Radiopaque Biomaterial Development

The inherent radiopacity of iodine makes Iothalamic acid a candidate for incorporation into biomaterials to render them visible under X-ray imaging. This is particularly useful in the development of research tools and medical devices where non-invasive monitoring of the material's position and integrity is desired.

Researchers have successfully incorporated iothalamic acid into polymeric biomaterials. One notable application is the development of radiopaque hydrogel microspheres. nih.gov In these studies, highly porous poly(2-hydroxyethyl methacrylate) (PHEMA) microspheres were made radiopaque by chemically bonding iothalamic acid to the polymer backbone. nih.gov This process involves the esterification of the reactive hydroxyl groups of PHEMA with iothalamic acid. nih.gov Similarly, the principles of incorporating iodine-containing molecules can be applied to hydrogel development for various biomedical applications. rsc.orgmdpi.com

The primary goal of incorporating iothalamic acid into biomaterials is to achieve sufficient radiopacity for visualization. The degree of radiopacity is directly related to the concentration of iodine within the material. In the case of PHEMA microspheres, it was possible to bind more than 30% by weight of iodine, which provided enough contrast to be imaged radiographically. nih.gov

Beyond radiopacity, it is crucial to assess how the incorporation of iothalamic acid affects other critical material properties. For the radiopaque microspheres, studies have shown that they can retain their porosity, swelling ability, hydrophilicity, and surface morphology to a significant extent after the chemical modification. nih.gov The stability of the bond between the iodine-containing molecule and the polymer is also a key consideration to prevent leaching. nih.gov

| Material Property | Assessment Finding | Significance in Research Applications |

| Radiopacity | Achieved sufficient contrast for radiographic imaging with >30 wt% iodine incorporation. nih.gov | Allows for non-invasive tracking and visualization of the biomaterial in vitro and in preclinical models. |

| Porosity & Swelling Ability | Microspheres retained their porous structure and ability to swell. nih.gov | Important for applications where interaction with the biological environment or loading of other substances is desired. |

| Hydrophilicity & Surface Morphology | The hydrophilic nature and surface structure of the microspheres were largely maintained. nih.gov | These properties influence the biological response to the material and its interaction with cells and tissues. |

| Biocompatibility | Preliminary implantation studies in rats showed no adverse tissue reactions over a 6-month period. nih.gov | Essential for any biomaterial intended for in vivo research applications. |

Comparative Analysis with Other Radiopaque Components in Material Science Research

In the field of material science, particularly for the development of implantable medical devices, rendering polymers visible under radiological imaging is crucial for monitoring their placement, integrity, and interaction with surrounding tissues. Iothalamic acid and its derivatives are part of a class of organic iodine compounds utilized to impart radiopacity to otherwise radiolucent polymers nih.govresearchgate.net. The effectiveness of a radiopaque agent is largely dependent on the atomic number of its constituent elements and its concentration within the polymer matrix nih.gov.

A comparative analysis reveals distinct advantages and disadvantages of using iothalamate-based compounds versus other common agents like inorganic metal compounds.

Iodinated Organic Compounds (e.g., Iothalamate derivatives): These agents can be chemically incorporated into a polymer's structure or physically blended. For instance, new copolymers based on poly(5-acrylamido-2,4,6-triiodoisophthalic acid) (PAATIPA) have been synthesized to combine radiopacity with drug delivery capabilities, leveraging a high iodine content for strong contrast in CT scans rsc.org. In a study preparing poly(vinyl alcohol) (PVA) microspheres, methyl iothalamate was successfully impregnated into the polymer matrix. These agents offer the potential for creating a homogeneous distribution within the polymer, which is crucial for consistent imaging and mechanical properties nih.govresearchgate.net. The primary challenge is preventing the leaching of these compounds, which can reduce radiopacity over time and raise biocompatibility concerns researchgate.net. However, studies have shown that agents like methyl iothalamate can be firmly trapped within PVA microspheres, resisting leaching even after sonication or steam sterilization researchgate.net.

Inorganic Metal Compounds (e.g., Barium Sulfate, Zirconium Dioxide): Barium sulfate (BaSO₄) is a widely used, cost-effective contrast agent. It is often physically blended with polymers like bone cements researchgate.net. A key advantage is its high density and atomic number, providing excellent radiopacity. However, achieving a homogenous mixture can be difficult, often leading to agglomeration of particles. This non-uniform distribution can compromise the material's mechanical properties, such as its fatigue strength, and may necessitate higher concentrations of the agent than would otherwise be needed nih.govresearchgate.net. In the aforementioned study on PVA microspheres, both barium sulphate and methyl iothalamate were used to create radiopaque beads, indicating their common application in this area researchgate.net.

The choice between iothalamate-based agents and metallic compounds depends on the specific application, the desired balance between radiopacity and mechanical integrity, and the method of incorporation into the polymer nih.gov.

In Vitro Drug Release and Physical Property Analysis of Embolization Beads

Embolization beads are used in interventional radiology to block blood flow to tumors or abnormal vascular structures. Incorporating radiopaque agents like iothalamic acid derivatives makes these beads visible under fluoroscopy, allowing for real-time monitoring of their delivery. Furthermore, these beads can be loaded with therapeutic drugs for chemoembolization procedures mdpi.comnih.gov.

Physical Properties: Research on PVA microspheres loaded with methyl iothalamate demonstrated several key physical properties essential for their function as embolic agents. In vitro tests showed that the microspheres possessed significant hydrophilicity, swelling ability, and compressibility researchgate.net. Compressibility is a vital property, as it allows the microspheres to be delivered through a microcatheter without being damaged and then regain their shape to effectively occlude a blood vessel nih.gov. The study also confirmed the nonhaemolytic nature of the iothalamate-loaded microspheres through tests with heparinized calf blood, indicating good biocompatibility researchgate.net. A critical finding was the stability of the radiopaque agent within the beads; methyl iothalamate did not leach out from the microspheres after prolonged standing in water, sonication, or steam sterilization, ensuring that radiopacity is maintained post-implantation researchgate.net.

In Vitro Drug Release: While specific studies detailing drug release from this compound beads are limited, research on analogous systems provides insight into the expected performance. Drug-eluting beads are designed for the sustained release of therapeutics directly at the target site mdpi.com. Studies on ibuprofen-loaded PVA hydrogel beads, for example, demonstrated a markedly slower and more progressive release compared to an intra-arterial injection of the drug solution in both in vitro and in vivo models nih.gov. This sustained release avoids a sharp peak in drug concentration, which is a promising feature for managing post-embolization side effects nih.gov. The rate of release can be controlled by factors such as the initial drug concentration loaded into the beads nih.gov. Other systems, such as pH-responsive hydrogels, have shown the ability to control drug release based on the local environment, with maximal release occurring at physiological pH (7.4) compared to acidic conditions mdpi.com. This principle of controlled, sustained delivery is central to the design of chemoembolization beads, including those made radiopaque with iothalamate compounds.

Experimental Investigations of Compound Biodistribution and Excretion Pathways in Non-human Models

The biodistribution and excretion of this compound are critical to understanding its behavior as a diagnostic agent. Studies in non-human models have elucidated its pathways through the body.

Following intravascular administration, iothalamate is rapidly distributed throughout the circulatory system and is primarily cleared by the kidneys nih.gov. Its renal clearance has been shown to be identical to that of inulin (B196767), indicating that it is excreted unchanged almost exclusively by glomerular filtration without significant tubular reabsorption or secretion nih.govpharmacylibrary.com.

Animal studies using I-131 provide a detailed view of its distribution. In a study of free 131I- in Sprague Dawley rats, the highest uptake was observed in the thyroid gland, which is expected due to the biological role of iodine. Significant activity was also noted in the stomach, which is known to express the sodium-iodide symporter. Conversely, the brain exhibited the lowest activity concentration of all organs studied nih.gov.

Below is a data table summarizing the biodistribution of 131I- in rats at various time points, expressed as the percentage of injected activity per gram of tissue (%IA/g).

Table 1: Biodistribution of 131I- in Rats (%IA/g) nih.gov

The primary excretion route is renal. A study on I-131 labeled diphosphonate in rats found that 50% of the unchanged compound was excreted in the urine within 24 hours, with negligible amounts found in the feces nih.gov. This aligns with the understanding of iothalamate's clearance. In cases of severe renal impairment, the liver and small intestine serve as the main alternative excretion pathway nih.gov. A minor excretion pathway is exhalation. A study in a controlled mouse model found that a small but proportional amount (0.2-0.3%) of an orally administered I-131 dose is exhaled, mostly in the form of organically bound iodine researchgate.netmdpi.com.

Studies on Compound Interactions in Preclinical Research Systems

The behavior and clearance of this compound can be influenced by other chemical agents. Preclinical research has identified several interactions, particularly those affecting its primary excretion pathway.

The renal excretion of iothalamic acid can be competitively inhibited by various drugs, potentially leading to a higher serum concentration and prolonged exposure. A wide range of substances may decrease the excretion rate of iothalamic acid.

A study in a mouse model specifically investigated how agents affecting thyroid function could alter the elimination of orally administered I-131. The results showed that thyroid-blocking agents, such as stable iodine and perchlorate, led to an increase in the amount of exhaled I-131 mdpi.comnih.gov. Conversely, the administration of antithyroid drugs like carbimazole resulted in a reduction in I-131 exhalation mdpi.comnih.gov. These findings demonstrate that pharmacological interventions targeting iodine metabolism can directly impact the compound's excretion pathways in a preclinical model researchgate.net.

The following interactive table details various agents that have been noted to potentially decrease the excretion rate of iothalamic acid.

Table 2: Selected Agents Affecting Iothalamic Acid Excretion

Neurotoxicity Investigations in Animal Brain Models Using 131I-Tagged Contrast Media

The potential neurotoxicity of iodinated contrast media is a significant consideration, particularly in procedures involving direct administration into the cerebral vasculature or subarachnoid space. Animal models have been instrumental in characterizing and comparing the neurotoxic effects of these agents.

A key mechanism of contrast-induced neurotoxicity is the disruption of the blood-brain barrier (BBB) nih.govnih.gov. The high osmolarity of some contrast agents can cause endothelial cell shrinkage, opening the tight junctions of the BBB and allowing the contrast medium to enter the central nervous system, where it can exert direct toxic effects on neural tissue nih.gov.

Direct preclinical investigations have been conducted using 131I-tagged iothalamate to assess its effects on the brain. A historadioautographic study in rats using 131I-tagged iothalamates and diatrizoates examined their distribution and effects after intracisternal or intravenous injection nih.gov. Such studies allow for the direct visualization of the contrast agent's penetration into and distribution within brain tissue.

Comparative studies in animal models have shown that different contrast agents possess varying degrees of neurotoxicity. In one study involving 25 rabbits undergoing cerebral angiography, iothalamate meglumine was found to be less toxic than diatrizoate sodium meglumine and diatrizoate meglumine in terms of BBB disruption and associated decline in cerebral perfusion neurology.orgmssm.edu. Another study using direct intracisternal application in 400 rats concluded that iothalamate ions were less toxic than diatrizoate ions capes.gov.br. These preclinical findings suggest a lower risk of neurotoxic events with iothalamate compared to older, first-generation ionic contrast agents neurology.orgcapes.gov.br. The development of neurotoxicity models in animals remains crucial for screening new contrast agents and understanding the underlying pathophysiology of these adverse events frontiersin.org.

Tracer Kinetic and Biokinetic Modeling Approaches with Iothalamic Acid I 131

Quantitative Structure-Clearance Relationships (QSCLR) in Drug Elimination Studies

Quantitative Structure-Clearance Relationship (QSCLR) is a computational modeling approach that seeks to predict the clearance of a drug based on its chemical structure. nih.govresearchgate.net Clearance is a key pharmacokinetic parameter that describes the rate at which a drug is eliminated from the body. ddg-pharmfac.net QSCLR models are built by correlating various molecular descriptors, which quantify different aspects of a molecule's structure and physicochemical properties, with experimentally determined clearance values. ddg-pharmfac.net

The unbound clearance (CLu), which is independent of plasma protein binding, is often the target of these models as it relates more directly to the drug's chemical structure. nih.govresearchgate.net For acidic drugs, which includes iothalamic acid, studies have shown that properties like lipophilicity and the presence of certain structural features can significantly influence clearance. nih.govddg-pharmfac.net For instance, increased lipophilicity and the presence of substituents in aromatic rings can increase the rate of unbound clearance, while the presence of sulfonyl groups may decrease it. nih.govresearchgate.net These models are valuable in the early stages of drug development for screening compounds and predicting their pharmacokinetic behavior. ddg-pharmfac.net

Table 3: Examples of Molecular Descriptors and Their General Influence on Drug Clearance

| Molecular Feature/Descriptor | General Influence on Unbound Clearance (CLu) | Rationale |

|---|---|---|

| Lipophilicity (e.g., LogP) | Increase | Lipophilic drugs are more readily metabolized by enzymes (e.g., Cytochrome P450) and can more easily cross cell membranes into eliminating organs like the liver. researchgate.net |

| Presence of Aromatic Rings | Increase | Provides sites for metabolic reactions such as hydroxylation. researchgate.net |

| Presence of Sulfonyl Groups | Decrease | Can increase polarity and reduce susceptibility to certain metabolic pathways. nih.gov |

| Molecular Size/Weight | Decrease | Larger molecules may be less efficiently filtered by the glomerulus or transported across membranes. ddg-pharmfac.net |

| Polarity | Decrease | High polarity can sometimes hinder passive diffusion across membranes necessary to reach metabolic enzymes. ddg-pharmfac.net |

Experimental Design for Iodide Kinetic Studies in Research Models

The design of experiments to study iodide kinetics is fundamental to developing and validating the models described above. A well-designed study allows for the accurate determination of kinetic parameters. The "iodine clock reaction" is a classic chemistry experiment that, while not biological, illustrates core principles of kinetic studies, such as systematically varying reactant concentrations to determine reaction order and rate. libretexts.orglibretexts.org

In a biological context, an experimental design for studying the kinetics of a tracer like Iothalamic Acid I-131 would involve several key components. The primary goal is to measure the change in tracer concentration over time in various biological samples. cuny.edu The experiment must be designed to control variables that could affect the kinetic outcomes, such as maintaining a constant temperature and pH in in-vitro setups. cuny.edu For in-vivo studies, factors like patient thyroid status, renal function, and body mass can influence results and need to be recorded and analyzed. mdpi.com

Table 4: Key Components of an Experimental Design for an Iodide Kinetic Study

| Component | Description | Example |

|---|---|---|

| Objective | A clear statement of the study's purpose. | To determine the pharmacokinetic parameters of this compound in healthy subjects. |

| Model System | The biological system being studied. | Human volunteers, animal models (e.g., rats), or in-vitro systems. |

| Tracer Administration | The method of introducing the tracer into the system. | Intravenous bolus injection of a known activity of this compound. |

| Sampling Schedule | The collection of biological samples at predefined time points. | Blood samples drawn at 5, 15, 30, 60, 120, and 240 minutes post-injection. Urine collected over 24 hours. |

| Analytical Method | The technique used to measure the concentration of the tracer in samples. | Gamma counting to measure I-131 activity in plasma and urine samples. |

| Data Analysis | The mathematical approach to derive kinetic parameters from the concentration-time data. | Fitting the plasma concentration data to a two-compartment model using non-linear regression analysis. |

Methodologies for Assessing Iodide Accumulation and Efflux Kinetics in Cellular and Animal Models

The assessment of iodide accumulation and efflux kinetics in biological systems is crucial for understanding thyroid physiology and the effects of radiation. Methodologies in both cellular and animal models often rely on the use of radioisotopes of iodine to trace its transport dynamics. These studies provide quantitative data on the rates of iodide uptake and release, offering insights into the mechanisms governing these processes.

Cellular Model Methodologies

In vitro models are instrumental for investigating the direct effects of substances or radiation on iodide transport at the cellular level. A common methodology involves the use of cultured thyroid cells that form a polarized monolayer, mimicking the structure of thyroid follicles.

One such method utilizes growth-arrested porcine thyroid cells cultured in a bicameral chamber system. This setup creates two distinct compartments (basal and apical), allowing for the measurement of transepithelial iodide transport. In these experiments, the capacity for iodide transport is evaluated by adding trace amounts of a radioisotope like Iodine-125 (¹²⁵I) to the basal side and measuring its flux to the apical side. This approach was used to investigate the "stunning" phenomenon, where diagnostic amounts of Iodine-131 (¹³¹I) inhibit iodide uptake. Cells were irradiated with ¹³¹I for 48 hours, and the subsequent transport capacity was measured three days later.

Research findings from such studies demonstrate a dose-dependent decrease in iodide transport following radiation exposure. For instance, a nearly 50% reduction in the basal-to-apical transport of ¹²⁵I was observed at an absorbed dose of just 3 Gy from ¹³¹I. nih.gov Notably, this effect was due to the radiation, as stable iodide at the same molar concentration had no effect on ¹²⁵I transport. nih.gov These experiments confirmed that the stunning of iodide transport can be detected and quantified in a controlled cellular environment. nih.gov

Table 1: Effect of ¹³¹I Irradiation on Transepithelial Iodide Transport in a Porcine Thyroid Cell Model

| Absorbed Dose from ¹³¹I (Gy) | Reduction in ¹²⁵I Transport |

|---|---|

| 3 | ~50% |

This interactive table summarizes the findings on the reduction of iodide transport after exposure to Iodine-131, as observed in a cellular model.

Further in vitro studies on thyrotropin-stimulated thyroid cell monolayers have been used to compare the effects of different radionuclides on iodide transport and the expression of the sodium iodide symporter (NIS) gene. nih.gov These methodologies involve exposing the cells to various radioisotopes and then analyzing NIS messenger RNA (mRNA) expression using quantitative reverse-transcriptase polymerase chain reaction (qRT-PCR) to understand the molecular mechanisms behind altered iodide kinetics. nih.gov

Animal Model Methodologies

Animal models provide a more complex biological system for studying the biokinetics of iodide, including its absorption, distribution, and excretion. Non-invasive imaging techniques and metabolic studies are key methodologies in this context.

Single Photon Emission Computed Tomography (SPECT), often combined with a CT scanner (SPECT/CT), is a powerful tool for the dynamic and simultaneous monitoring of radiotracer accumulation in the organs of living animals, such as mice and rats. biorxiv.orgbiorxiv.org In this methodology, a radioisotope like Iodine-123 (¹²³I) is administered to the animal, typically via intraperitoneal injection or gavage. biorxiv.org SPECT/CT imaging is then performed at various time points to track the biodistribution of the radiotracer. This allows for the quantification of iodide uptake kinetics in the thyroid and other tissues like the stomach and salivary glands. biorxiv.orgbiorxiv.org For example, studies using this technique have shown that intraperitoneal administration results in significantly higher thyroid radiotracer levels compared to gavage. biorxiv.org

Another methodology for assessing iodide efflux and metabolism involves the use of metabolic cages. This approach was employed in a mouse model to investigate the exhalation of radioiodine following oral administration of ¹³¹I. mdpi.com The cages are designed to separate and collect different chemical forms of exhaled iodine, such as aerosolized, elemental, and organically bound iodine. mdpi.com The collected samples are then quantified using a scintillation counter. This method allows researchers to study how different factors, including pharmacological interventions, affect the excretion and chemical form of the radioiodine.

Research using this model found that the amount of exhaled radioiodine was proportional to the administered dose, and that organically bound iodine was the predominant exhaled form. mdpi.com The study also detailed the effects of various pharmacological agents on these kinetics.

Table 2: Effect of Pharmacological Agents on Exhaled ¹³¹I in a Mouse Model

| Agent Administered | Effect on Total Exhalation | Shift in Chemical Form |

|---|---|---|

| Thyroid-blocking agents (e.g., stable iodine, perchlorate) | Increased | Shift toward elemental iodine |

This interactive table illustrates how different pharmacological interventions alter the amount and chemical composition of exhaled Iodine-131 in an animal model.

These methodologies, in both cellular and animal models, are fundamental for elucidating the complex kinetics of iodide accumulation and efflux, providing critical data for applications in nuclear medicine and radiation protection. nih.govmdpi.com

Comparative Research Paradigms Utilizing Iothalamic Acid I 131

Comparison with Alternative Exogenous Glomerular Filtration Markers in Research Models

In preclinical research, the accurate measurement of the Glomerular Filtration Rate (GFR) is paramount for evaluating renal function. Iothalamic acid I-131 is one of several exogenous markers used for this purpose, and its utility is often assessed by comparison with other established markers.

Inulin (B196767), a physiologically inert polysaccharide, is widely regarded as the gold standard for measuring GFR. nih.govnih.gov It is freely filtered by the glomerulus and is neither secreted nor reabsorbed by the renal tubules. nih.gov Consequently, its clearance rate is theoretically identical to the GFR. Research studies frequently use inulin clearance as the benchmark against which other GFR markers, including this compound, are validated.

Studies comparing radio-labeled iothalamate with inulin have demonstrated a strong correlation, suggesting that iothalamate clearance provides an accurate measure of GFR. For instance, the clearance of sodium iothalamate I-131 has shown an excellent correlation (r = 0.995) with inulin clearance in comparative studies. researchgate.net While most modern research utilizes I-125 iothalamate due to its more favorable radiologic properties, the chemical behavior of the iothalamate molecule itself is the basis for its function as a filtration marker. Studies with I-125 iothalamate have also reported high correlations (90-95%) with inulin clearance. frontiersin.org However, some studies have noted a small positive bias with urinary 125I-iothalamate clearance when compared to inulin, potentially due to minor tubular secretion of iothalamate. nih.govresearchgate.net

Beyond inulin, other markers like chromium-51-ethylenediaminetetraacetic acid (51Cr-EDTA) and iohexol (B1672079) are commonly used in preclinical GFR measurement. nih.govnih.gov

51Cr-EDTA: This radiolabeled chelating agent is another well-validated marker for GFR. Plasma clearance of 51Cr-EDTA has shown a high degree of concordance with inulin clearance. nih.gov Comparative studies between iohexol and 51Cr-EDTA in animal models, such as pigs, have concluded that they are similar and equally effective as markers for determining GFR. nih.gov In human studies, multiple-point clearances of iohexol and 51Cr-EDTA also correlate highly, with correlation coefficients (r) of 0.92 and 0.95 depending on the iohexol assay method. nih.govresearchgate.netcapes.gov.br

Iohexol: A non-ionic, low-osmolar radiographic contrast agent, iohexol has gained prominence as a reliable GFR marker. nih.gov It is considered safe and has been validated in various animal models. nih.gov Like iothalamate, iohexol clearance is measured to determine GFR. Research indicates that iohexol and 51Cr-EDTA are comparable GFR markers for multiple-point clearance measurements. nih.gov

The following table summarizes the correlation of different GFR markers from various studies.

| Marker Comparison | Correlation Coefficient (r) | Animal Model/Study Type |

|---|---|---|

| Iothalamate I-131 vs. Inulin | 0.995 | Comparative Study |

| Iohexol (HPLC) vs. 51Cr-EDTA | 0.92 | Human Study (Multiple-point) |

| Iohexol (X-ray fluorescence) vs. 51Cr-EDTA | 0.95 | Human Study (Multiple-point) |

| Iohexol (HPLC) vs. 51Cr-EDTA | 0.91 | Human Study (Single-point) |

| Iohexol (X-ray fluorescence) vs. 51Cr-EDTA | 0.93 | Human Study (Single-point) |

The comparison of GFR markers is influenced by the methodologies used for clearance measurements. Key variabilities include the choice between plasma and urinary clearance and the use of single-sample versus multiple-sample protocols.

Plasma vs. Urinary Clearance: GFR can be determined by measuring the disappearance of a marker from the plasma over time (plasma clearance) or by measuring its excretion in urine over a defined period (urinary clearance). While urinary clearance is a direct measure of renal excretion, it can be cumbersome, especially in animal models, requiring bladder catheterization. nih.gov Plasma clearance methods, particularly those using a single-injection protocol, are less invasive. However, equations used to correct for the early distribution of the tracer in plasma clearance can show discrepancies, especially at higher GFRs. nih.gov Studies have observed a significant bias between urinary and plasma clearances of iohexol. nih.gov

Single-Sample vs. Multiple-Sample Methods: Multiple blood sampling provides a more detailed plasma disappearance curve, leading to a more accurate GFR calculation. However, this increases the burden on the research animal. Single-sample methods have been developed to simplify the procedure, but their accuracy can be lower. nih.govresearchgate.net For GFR values above 40 ml/min, the single-sample method can be used with high accuracy for both iohexol and 51Cr-EDTA. nih.gov The concordance between different plasma clearance correction equations is often high, but can decrease at high GFR levels. nih.gov

Comparative Analysis of Radioiodine Isotopes in Research Applications

The choice of a radioiodine isotope for labeling a tracer like iothalamic acid depends on the specific requirements of the research application. The primary isotopes used are I-131, I-125, and I-123, each with distinct physical properties.

The key differences between these isotopes lie in their half-life, type and energy of radiation emitted, and resulting imaging characteristics.

Iodine-131 (I-131): This isotope has a relatively long half-life of about 8 days and emits both high-energy gamma rays (primarily at 364 keV) and beta particles. nih.govwikipedia.org The beta radiation is responsible for its therapeutic effect in destroying tissue, while the gamma emission allows for imaging. wikipedia.org However, its high-energy photons lead to greater collimator penetration, which can degrade image resolution, making it less ideal for high-quality diagnostic imaging compared to I-123. nih.govresearchgate.net

Iodine-125 (I-125): With a longer half-life of approximately 59.4 days, I-125 decays via electron capture and emits low-energy gamma rays and Auger electrons. nih.govresearchgate.net The low energy of its emissions makes it useful in applications like radioimmunoassays and brachytherapy, but less suitable for in vivo imaging with a gamma camera. wikipedia.org Its longer half-life can be advantageous for studies requiring longer observation periods.

Iodine-123 (I-123): Often considered the most suitable iodine isotope for diagnostic imaging, I-123 has a short half-life of 13.2 hours and decays by electron capture, emitting a 159 keV gamma ray. nih.govresearchgate.netradiopaedia.org This energy is nearly ideal for modern gamma cameras, providing superior image quality and resolution compared to I-131. researchgate.net Its shorter half-life also results in a lower radiation dose to the subject. nih.gov

The following table provides a comparative summary of the physical properties of these radioiodine isotopes.

| Property | I-131 | I-125 | I-123 |

|---|---|---|---|

| Half-life | ~8.06 days | ~59.4 days | ~13.2 hours |

| Primary Emission | Beta particles, Gamma rays | Gamma rays, Auger electrons | Gamma rays |

| Principal Gamma Energy | 364 keV | 35 keV | 159 keV |

| Primary Research Use | Therapeutic applications, Tracer studies | In vitro assays, Long-term tracer studies | Diagnostic imaging (SPECT) |

Advanced Approaches in Animal Model Selection and Utilization for Research

The selection of an appropriate animal model is critical for the translational relevance of preclinical kidney research. nih.govnih.gov Rodent models, particularly mice and rats, are the most extensively used due to their genetic tractability, cost-effectiveness, and ease of breeding. nih.govresearchgate.net However, larger animal models like pigs are also utilized, especially for surgical training and because of their anatomical and immunological similarities to humans. mdpi.com

A variety of models are available to simulate human kidney diseases:

Surgical Models: These include models like 5/6th nephrectomy (subtotal nephrectomy) to induce progressive renal failure and unilateral ureteral obstruction (UUO) to study tubulointerstitial fibrosis. karger.combiomedpharmajournal.org

Toxin-Induced Models: Nephrotoxicity can be induced using agents like cisplatin, gentamicin, or adriamycin to mimic drug-induced acute kidney injury (AKI) or chronic kidney disease (CKD). nih.govbiomedpharmajournal.orgijpca.org